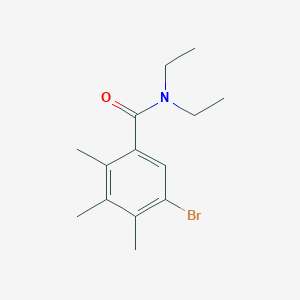
2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile, also known as CL-MDMA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic drug that has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile is not fully understood, but it is believed to work by increasing the levels of neurotransmitters in the brain. Specifically, 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile increases the release of serotonin, dopamine, and norepinephrine, which are all involved in regulating mood, appetite, and other physiological functions.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature, as well as cause changes in mood and perception. 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile in lab experiments is its ability to increase the levels of neurotransmitters in the brain. This makes it a promising candidate for research into the treatment of mood disorders and other neurological conditions. However, there are also limitations to using 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile in lab experiments. It is a synthetic drug that has not been extensively tested in humans, and its long-term effects are not well understood. Additionally, the synthesis of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile is a complex process that requires a high level of expertise, which may make it difficult for some researchers to use.
Direcciones Futuras
There are many potential future directions for research into 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Another area of interest is its neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers may be interested in exploring the potential use of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile in the treatment of addiction and other psychiatric disorders. Overall, there is still much to be learned about 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile, and further research is needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile involves the reaction of 4-chlorobenzaldehyde with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acrylonitrile to obtain 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile. The synthesis of 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile is a complex process that requires a high level of expertise, and it should only be attempted by trained professionals in a controlled laboratory environment.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile has been studied extensively for its potential use in scientific research. It has been shown to have a range of effects on the central nervous system, including increased levels of serotonin, dopamine, and norepinephrine. These effects make 2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)acrylonitrile a promising candidate for research into the treatment of depression, anxiety, and other mood disorders.
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-20-15-7-11(8-16-17(15)22-10-21-16)6-13(9-19)12-2-4-14(18)5-3-12/h2-8H,10H2,1H3/b13-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPLZHQWIGZVEB-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=C(C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C(/C#N)\C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)

![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5886905.png)


![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)


